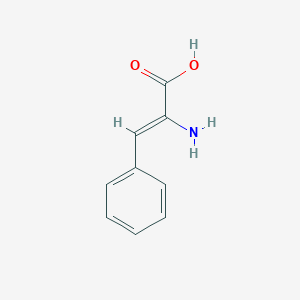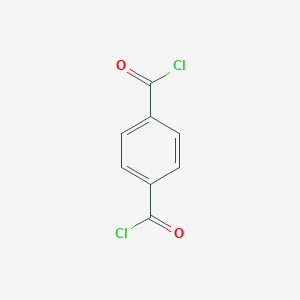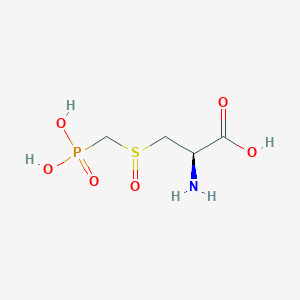
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid (AMPA) is a synthetic compound that acts as an agonist of the AMPA receptor, a subtype of ionotropic glutamate receptor. AMPA has been widely used in scientific research to study the physiological and biochemical effects of glutamate signaling in the central nervous system.
Mechanism of Action
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid acts as an agonist of the (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid receptor, which is a ligand-gated ion channel that mediates the fast excitatory neurotransmission in the central nervous system. Binding of (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid to the receptor leads to the opening of the ion channel, allowing the influx of cations such as calcium and sodium into the cell. This results in depolarization of the neuron, leading to the generation of an action potential and the propagation of the signal to downstream neurons.
Biochemical and Physiological Effects
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid has been shown to have a variety of biochemical and physiological effects in the central nervous system. It has been implicated in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to activity. (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid has also been shown to play a role in the regulation of neuronal survival and development, as well as in the modulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid has several advantages as a tool for scientific research. It is a highly selective agonist of the (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid receptor, allowing for precise manipulation of glutamate signaling. It is also stable and easy to use in experiments. However, there are also limitations to its use. (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in some experiments. Additionally, its effects may be confounded by other factors such as the presence of other neurotransmitters or the activity of other ion channels.
Future Directions
There are many potential future directions for (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid research. One area of interest is the development of new (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid receptor agonists and antagonists with improved pharmacological properties. Another area of interest is the investigation of the role of (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid receptors in the pathophysiology of neurological disorders such as Alzheimer's disease and epilepsy. Additionally, the use of (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid in combination with other tools such as optogenetics or electrophysiology may provide new insights into the mechanisms underlying synaptic plasticity and neuronal development.
Synthesis Methods
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid can be synthesized using a multistep process that involves the reaction of L-aspartic acid with phosphorous oxychloride, followed by the reaction with methylsulfinylmethyl chloride and then with ammonia. The final product is purified using chromatography techniques. The purity of (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid is critical for its use in scientific research, and various methods have been developed to ensure its high purity.
Scientific Research Applications
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid has been widely used in scientific research to study the role of glutamate signaling in the central nervous system. (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid receptors are involved in a variety of physiological processes, including learning and memory, synaptic plasticity, and neuronal development. (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid has been used to investigate the mechanisms underlying these processes, as well as the pathophysiology of neurological disorders such as Alzheimer's disease, epilepsy, and stroke.
properties
CAS RN |
152269-50-6 |
|---|---|
Product Name |
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid |
Molecular Formula |
C4H10NO6PS |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid |
InChI |
InChI=1S/C4H10NO6PS/c5-3(4(6)7)1-13(11)2-12(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-,13?/m0/s1 |
InChI Key |
OMQCVUYMEOBTLI-TZVGOHQPSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S(=O)CP(=O)(O)O |
SMILES |
C(C(C(=O)O)N)S(=O)CP(=O)(O)O |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)CP(=O)(O)O |
synonyms |
L-ALANINE, 3-[(PHOSPHONOMETHYL)SULFINYL]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



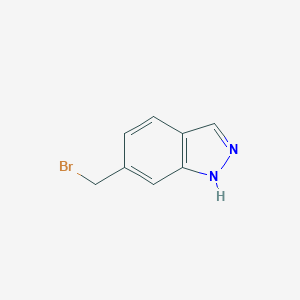


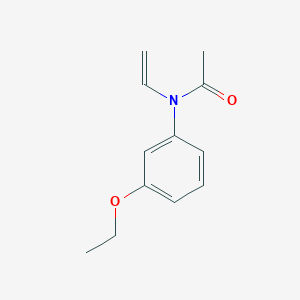

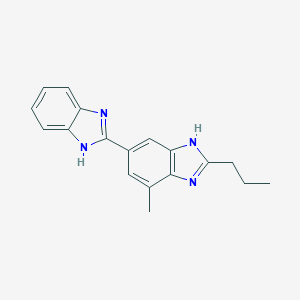



![1,4-Diazabicyclo[2.2.2]octane](/img/structure/B127493.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)

